5-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-12-4-3-7-6(5-12)8(9(13)14)11-10-7/h2-5H2,1H3,(H,10,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDYXULSYOUBNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid (CAS No. 1332528-99-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
The molecular formula of this compound is , with a molecular weight of 214.23 g/mol. The compound is typically stored at room temperature and is used primarily for research purposes in laboratories.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential as an anti-inflammatory agent, anticancer properties, and effects on the central nervous system (CNS).
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridine derivatives. For instance:
- In vitro studies : Compounds similar to 5-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine have shown significant inhibition of cancer cell proliferation in various human tumor cell lines such as HeLa and HCT116. Notably, some derivatives exhibited IC50 values as low as 0.36 µM against cyclin-dependent kinases (CDK) such as CDK2 and CDK9 .
Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory effects. Pyrazolo[4,3-c]pyridine derivatives have been reported to inhibit inflammatory pathways effectively. Although specific data on 5-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine's anti-inflammatory activity remains limited, related compounds have demonstrated promising results in preclinical models.
CNS Activity
There is emerging interest in the CNS effects of pyrazolo[4,3-c]pyridine derivatives. Some studies indicate that these compounds may act as modulators of neurotransmitter systems or possess neuroprotective properties. However, detailed pharmacological profiles for 5-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine are still required to elucidate its exact mechanisms of action.
Data Table: Biological Activity Summary
Case Studies
- Study on Anticancer Effects : A study conducted on a series of pyrazolo[4,3-c]pyridine derivatives demonstrated significant cytotoxicity against various cancer cell lines with varying degrees of selectivity towards specific kinases .
- Neuropharmacological Assessment : Another investigation into the neuropharmacological effects indicated that certain pyrazolo derivatives could enhance cognitive function in animal models but required further exploration for safety and efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Modifications to the pyrazolo-pyridine scaffold significantly alter physicochemical properties, influencing solubility, stability, and bioavailability. Key analogs include:
Table 1: Structural and Physicochemical Comparison
- Ethyl vs. tert-Boc Groups : The tert-butoxycarbonyl (Boc) group in analogs (e.g., CAS 1706446-22-1) increases molecular weight by ~86 g/mol compared to the ethyl group, reducing polarity and enhancing synthetic stability .
- Carboxylic Acid vs.
Pharmacological Profiles
- Apixaban : A clinically approved anticoagulant with a pyrazolo-pyridine core. Its 4-methoxyphenyl and oxo-piperidinyl substituents confer high selectivity for Factor Xa (IC₅₀ = 0.08 nM) .
- Sulfonamide Derivatives : Analogs like compound 17 (4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine sulfonamide) were optimized for metabolic stability, highlighting the scaffold’s versatility in drug design .
Preparation Methods
Synthesis of 5-tert-butyl-3-ethyl-1-(2-cyanophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
This method involves using hydrazine hydrate to construct a pyrazole ring, followed by an aromatic nucleophilic substitution reaction between the pyrazole ring and fluorobenzonitrile. This approach uses readily available raw materials, provides high atom economy, is low cost, and allows for easy reaction control and convenient operation, facilitating industrial production.
Step 1 : React compound 1 with diethyl oxalate in the presence of hexamethyldisilazane lithium amide to generate compound 2. This step is conducted in tetrahydrofuran at -78°C for 1 hour, then at 25°C for 12 hours.
Step 2 : React compound 2 with hydrazine hydrate to generate compound 3. This step is carried out in acetic acid at 80°C for 1 hour.
Step 3 : React compound 3 with o-fluorobenzonitrile to obtain compound 4. This step is performed in dimethyl sulfoxide at 100°C for 12 hours.
Synthesis of 1-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
This method uses 5-tert-butyl-3-ethyl-1-(2-cyanophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ester as a starting material.
Step a : Generate compound 5 from compound 4 using palladium on carbon and hydrogen.
Step b : Generate compound 6 from compound 5 using lithium hydroxide.
Step c : Generate compound 7 by reacting compound 6 with fluorenylmethoxycarbonyl succinimide and sodium bicarbonate.
One-Pot Synthesis of Pyrazolo[4,3-c]pyridine
A literature method can be adopted for a one-pot synthesis of the key pyrazolo[4,3-c]pyridine intermediate, without isolating the intermediate mixed-Claisen condensation product.
Q & A
Q. What are the common synthetic routes for 5-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A typical synthesis involves cyclocondensation of substituted hydrazines with cyclic ketones or esters. For example, describes a two-step process: (1) condensation of tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate with 2-hydroxyethylhydrazine in ethanol, followed by (2) sulfonylation with chloronaphthalene sulfonyl chloride in acetonitrile. Yield optimization requires precise stoichiometry (1:1 molar ratio of reactants) and inert conditions to prevent side reactions. Reaction temperature (room temperature vs. reflux) and solvent polarity (ethanol vs. DCM) significantly impact product purity. Post-synthesis purification via flash chromatography or crystallization (e.g., methanol evaporation, as in ) improves yields to >70% .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR/MS : ¹H/¹³C NMR identifies proton environments (e.g., ethyl group at δ 1.2–1.4 ppm, pyrazole protons at δ 7.8–8.2 ppm). High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 250.12) .
- X-ray crystallography : SHELX software () refines crystal structures. For example, reports monoclinic space group P2₁/c* with cell parameters a = 14.790 Å, b = 10.432 Å, c = 13.155 Å, β = 103.84°. Hydrogen bonding (N–H⋯O/Cl) and π-π stacking (centroid distance 3.608 Å) stabilize the lattice .
Table 1 : Key Crystallographic Data (from )
| Parameter | Value |
|---|---|
| Space group | P2₁/c* |
| Cell volume (ų) | 1970.9 |
| Z | 4 |
| R-factor | 0.041 |
Q. What safety protocols are essential during synthesis and handling?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact with intermediates like chlorinated sulfonamides ().
- Conduct reactions in fume hoods due to volatile solvents (acetonitrile, DCM).
- Waste disposal: Segregate halogenated byproducts (e.g., Cl⁻) for professional treatment () .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar pyrazolo-pyridine derivatives?
- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example, pyrazole NH protons may appear broadened in DMSO-d⁶ due to hydrogen bonding. To resolve:
- Variable-temperature NMR : Identifies dynamic processes (e.g., tautomer exchange).
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict stable conformers and compare with experimental data ( used NMR/MS to validate intermediates) .
- X-ray vs. NMR comparisons : ’s crystal structure confirmed the tetrahydropyridinium ring’s half-chair conformation, resolving ambiguities in NOESY spectra .
Q. What strategies optimize the enantiomeric purity of chiral derivatives during synthesis?
- Methodological Answer :
- Chiral auxiliaries : Use tert-butoxycarbonyl (Boc) groups () to direct stereochemistry.
- Asymmetric catalysis : Pd-catalyzed cross-coupling (e.g., Ullmann reaction in ) with chiral ligands (BINAP) improves enantioselectivity.
- Chromatographic resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates diastereomers. Monitor optical rotation ([α]D²⁵) for purity .
Q. How do computational methods aid in predicting biological activity or binding modes?
- Methodological Answer :
- Molecular docking : AutoDock Vina docks the compound into target proteins (e.g., kinase domains). The pyrazole-carboxylic acid moiety often chelates Mg²⁺ in ATP-binding pockets ( notes pyrazolo[3,4-d]pyrimidines as kinase inhibitors).
- QSAR modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with IC₅₀ values. highlights chlorophenyl groups enhancing hydrophobic interactions .
Q. What experimental approaches validate the stability of this compound under physiological conditions?
- Methodological Answer :
- pH stability assay : Incubate in buffers (pH 2–9) at 37°C. Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient).
- Plasma stability : Add compound to human plasma (37°C, 24 hrs). Quench with acetonitrile, centrifuge, and analyze supernatant.
- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition >200°C, as in ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
